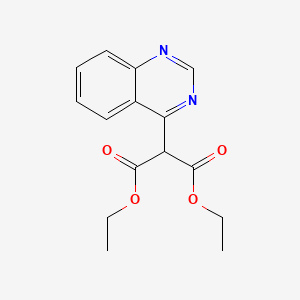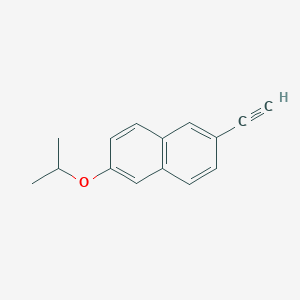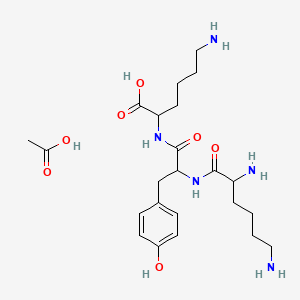
Lys-Tyr-Lys acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lysyltyrosyllysine acetate salt is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of Lysyltyrosyllysine acetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of trifluoroacetic acid (TFA) or acetate during the purification process helps in obtaining high-purity peptides .
Analyse Des Réactions Chimiques
Types of Reactions
Lysyltyrosyllysine acetate salt undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Reduction reactions can occur at the peptide bonds or amino acid side chains.
Substitution: Substitution reactions can modify the functional groups on the amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or cross-linked peptides through dityrosine formation .
Applications De Recherche Scientifique
Lysyltyrosyllysine acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study free radical oxidation and electron capture mechanisms.
Biology: Employed in the quantification of uracil in conjunction with uracil DNA glycosylase.
Medicine: Investigated for its potential therapeutic applications due to its ability to induce nicks at apurinic/apyrimidinic sites in circular DNA.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mécanisme D'action
Lysyltyrosyllysine acetate salt exerts its effects through interactions with various molecular targets and pathways. The tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA, which is crucial for studying DNA repair mechanisms. Additionally, its ability to interact with free radicals makes it a valuable tool in oxidative stress research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylhistidyllysine acetate salt: Another tripeptide with different amino acid composition.
Methionylarginylphenylalanine acetate salt: A tripeptide with distinct functional properties.
Leuprolide acetate salt: A synthetic nonapeptide used in medicine.
Uniqueness
Lysyltyrosyllysine acetate salt is unique due to its specific amino acid sequence, which allows it to interact with uracil DNA glycosylase and study free radical oxidation. Its ability to induce nicks in DNA and its role in electron capture mechanisms set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C23H39N5O7 |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
acetic acid;6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4) |
Clé InChI |
OXXOYNFTOCTMGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
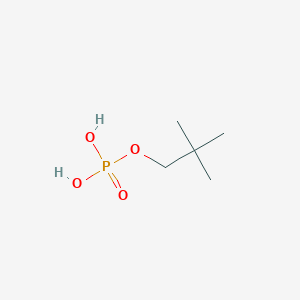
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
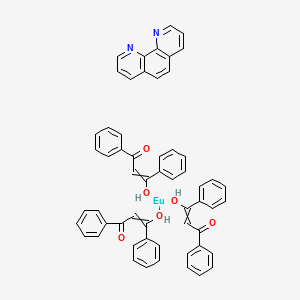
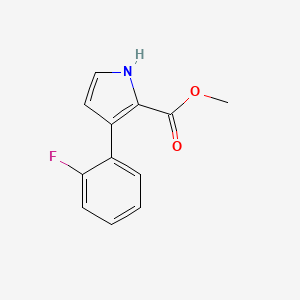
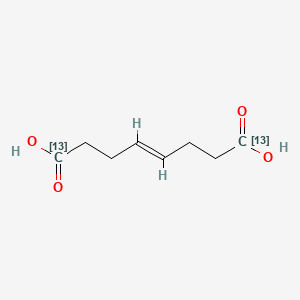
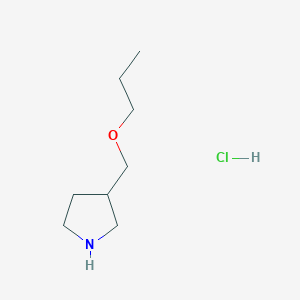
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
